An In-depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol
An In-depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-phenoxyphenoxy)-2-propanol. It is a key intermediate in the synthesis of various organic compounds, notably the pesticide Pyriproxyfen (B1678527).[1][2] This document consolidates essential data for laboratory and research applications, including detailed synthetic protocols and a summary of its physicochemical characteristics.
Chemical Identity and Properties
1-(4-Phenoxyphenoxy)-2-propanol is an organic compound characterized by a propanol (B110389) backbone substituted with a 4-phenoxyphenoxy group.[3]
| Property | Value | Source |
| IUPAC Name | 1-(4-phenoxyphenoxy)propan-2-ol | [4] |
| CAS Number | 57650-78-9 | [3] |
| Molecular Formula | C₁₅H₁₆O₃ | [4] |
| Molecular Weight | 244.29 g/mol | [5] |
| Appearance | White to off-white crystalline powder or molten solid/cast | |
| Melting Point | 70-72 °C | |
| Boiling Point | 379.3 ± 22.0 °C (Predicted) | [5] |
| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Chloroform and Methanol (Slightly) | |
| pKa | 14.33 ± 0.20 (Predicted) | [5] |
Synthesis Protocols
The synthesis of 1-(4-phenoxyphenoxy)-2-propanol is well-documented in patent literature. Below are detailed experimental protocols derived from these sources.
Method 1: Reaction of 4-phenoxyphenol (B1666991) with Propylene (B89431) Oxide
This method involves the base-catalyzed reaction of 4-phenoxyphenol with propylene oxide.
Experimental Protocol:
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Reaction Setup: In a reaction vessel, dissolve 4-phenoxyphenol in water.
-
Catalyst Addition: Add a basic catalyst such as potassium hydroxide, sodium hydroxide, or potassium carbonate. The molar ratio of 4-phenoxyphenol to the basic catalyst should be between 1:0.1 and 1:2.[6]
-
Reagent Addition: Add propylene oxide to the mixture. The molar ratio of 4-phenoxyphenol to propylene oxide should be between 1:2 and 1:5.[6]
-
Reaction Conditions: Maintain the reaction temperature between 20-60°C and stir for 1-6 hours.[6]
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Work-up: Upon completion of the reaction, the desired product, 1-(4-phenoxyphenoxy)-2-propanol, is obtained.[6]
Method 2: Reaction of 4-phenoxyphenol with 1-chloro-2-propanol (B90593)
This alternative synthesis route involves the reaction of 4-phenoxyphenol with 1-chloro-2-propanol in the presence of an acid binding agent.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-phenoxyphenol in a suitable solvent (e.g., methanol, ethanol, propanol, isopropanol, water, formic acid, or acetic acid) in a reaction vessel.[7]
-
Addition of Acid Binding Agent: Add an acid binding agent, such as sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, or lithium hydroxide.[7]
-
Reagent Addition: Slowly add a solution of 1-chloro-2-propanol in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 25-120°C until the reaction is complete.[7]
-
Product Isolation: Cool the reaction solution to allow the product to precipitate. The resulting 1-(4-phenoxyphenoxy)-2-propanol can then be isolated.[7]
Role as a Metabolite of Pyriproxyfen
1-(4-Phenoxyphenoxy)-2-propanol, also referred to as (RS)-2-hydroxypropyl 4-phenoxyphenyl ether (POPA), is a known metabolite of the pesticide Pyriproxyfen.[8][9] The metabolic degradation of Pyriproxyfen in soil can lead to the formation of several products, including POPA.[9]
Below is a diagram illustrating the metabolic pathway of Pyriproxyfen.
Safety and Handling
A safety data sheet (SDS) should be consulted before handling 1-(4-phenoxyphenoxy)-2-propanol. General safety precautions include:
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.
Logical Workflow for Synthesis
The synthesis of 1-(4-phenoxyphenoxy)-2-propanol is a critical step in the production of Pyriproxyfen. The following diagram outlines the logical workflow from starting materials to the final product.
References
- 1. 1-(4-Phenoxyphenoxy)-2-propanol | 57650-78-9 [chemicalbook.com]
- 2. 1-(4-Phenoxyphenoxy)-2-propanol CAS#: 57650-78-9 [m.chemicalbook.com]
- 3. JP2002363121A - Method for producing optically active 1- (4-phenoxyphenoxy) -2-propanol - Google Patents [patents.google.com]
- 4. 1-(4-Phenoxyphenoxy)-2-propanol | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Phenoxyphenoxy)-2-propanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]
- 7. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. omicsonline.org [omicsonline.org]
